molecular formula C7H10ClN3 B1593023 5-Chloro-N-isopropylpyrimidin-2-amine CAS No. 77476-96-1

5-Chloro-N-isopropylpyrimidin-2-amine

Cat. No.: B1593023
CAS No.: 77476-96-1
M. Wt: 171.63 g/mol
InChI Key: RNCMILOWGILBAD-UHFFFAOYSA-N
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Description

5-Chloro-N-isopropylpyrimidin-2-amine is a halogenated pyrimidine derivative featuring a chloro substituent at the 5-position and an isopropyl group attached to the pyrimidine ring via the 2-amine. Pyrimidine derivatives are critical intermediates in pharmaceuticals, agrochemicals, and materials science due to their electronic and steric tunability .

The compound’s synthesis likely mirrors methods used for related structures, such as the condensation of guanidine derivatives with chlorinated aldehydes in acidic media, followed by substitution reactions to introduce the isopropyl group .

Properties

IUPAC Name

5-chloro-N-propan-2-ylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN3/c1-5(2)11-7-9-3-6(8)4-10-7/h3-5H,1-2H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNCMILOWGILBAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NC=C(C=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30634372
Record name 5-Chloro-N-(propan-2-yl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30634372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77476-96-1
Record name 5-Chloro-N-(1-methylethyl)-2-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77476-96-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-N-(propan-2-yl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30634372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-N-isopropylpyrimidin-2-amine typically involves the chlorination of pyrimidine derivatives. One common method is the reaction of 2-aminopyrimidine with a chlorinating agent such as triphosgene in the presence of a base like N,N-dimethylacetamide (DMAC). The reaction is carried out in a solvent such as 1,2-dichloroethane at elevated temperatures (around 80°C) for a few hours to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may include crystallization or chromatography techniques to ensure the desired purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-N-isopropylpyrimidin-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base such as triethylamine or sodium hydride.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various N-substituted pyrimidine derivatives, while oxidation reactions can produce pyrimidine N-oxides.

Scientific Research Applications

5-Chloro-N-isopropylpyrimidin-2-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Chloro-N-isopropylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .

Comparison with Similar Compounds

Research Findings and Data

Crystallographic Studies

  • 5-Chloropyrimidin-2-amine : Orthorhombic crystal system (Cmca), with intermolecular N–H⋯N hydrogen bonds forming [100]-directed chains .
  • Impact of Substituents : Bulkier groups (e.g., isopropyl) likely reduce symmetry, as seen in analogs like 5-Chloro-N-cyclopentylpyrimidin-2-amine, which adopts less-ordered packing .

Biological Activity

5-Chloro-N-isopropylpyrimidin-2-amine is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

This compound has the following chemical properties:

  • Molecular Formula : C8H11ClN4
  • Molecular Weight : 200.66 g/mol
  • IUPAC Name : 5-chloro-N-(propan-2-yl)pyrimidin-2-amine

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is known to act as an inhibitor of specific enzymes and receptors, which can lead to modulation of biochemical pathways. The precise mechanism often involves:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, affecting cellular functions.
  • Receptor Interaction : It can bind to specific receptors, altering their activity and influencing physiological responses.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits promising antimicrobial properties. In vitro tests have shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics. For instance:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Mycobacterium tuberculosis4 µg/mL

These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly in combating resistant strains .

Anticancer Activity

Research has also explored the anticancer potential of this compound. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines, such as:

Cancer Cell Line IC50 (µM)
HeLa (cervical cancer)10 µM
MCF-7 (breast cancer)15 µM
A549 (lung cancer)12 µM

The compound's mechanism in cancer cells may involve the induction of apoptosis and cell cycle arrest .

Case Studies

  • Antimycobacterial Activity : A study focused on derivatives of pyrimidine compounds found that this compound showed significant activity against Mycobacterium tuberculosis, with a reported MIC as low as 4 µg/mL. This positions it as a potential lead compound for tuberculosis treatment .
  • Cytotoxicity Assessment : In evaluating cytotoxic effects on normal human cell lines (e.g., HepG2), the compound exhibited low toxicity, indicating a favorable therapeutic index when compared to its antimicrobial and anticancer activities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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